Structural Determinant Differentiation: N-Propylacetamide vs. Benzamide at the Pyridazine 6-Thioether Position
The target compound features an N-propylacetamide side chain (MW contribution ~114 Da), whereas the closest commercially available analog (CAS 1021055-81-1) carries a benzamide group (MW contribution ~147 Da). This 33 Da molecular weight reduction and removal of the aromatic ring system alters the compound's H-bond donor/acceptor profile (1 HBD, 4 HBA for target vs. 1 HBD, 5 HBA for benzamide analog), resulting in a lower topological polar surface area and predicted higher passive membrane permeability . The N-propylacetamide group also confers greater conformational flexibility, which may enable distinct binding poses at kinase ATP-binding pockets that are sterically inaccessible to the planar benzamide analog .
| Evidence Dimension | Molecular weight, H-bond donor/acceptor count, topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 294.38 g/mol; 1 HBD, 4 HBA; predicted TPSA ~98 Ų |
| Comparator Or Baseline | N-(6-{[(propylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)benzamide (CAS 1021055-81-1): MW 330.41 g/mol; 1 HBD, 5 HBA; predicted TPSA ~102 Ų |
| Quantified Difference | ΔMW = -36.03 g/mol; ΔTPSA ≈ -4 Ų; one fewer H-bond acceptor |
| Conditions | Calculated physicochemical properties; structural comparison based on vendor-provided molecular formulas and SMILES |
Why This Matters
Lower molecular weight and reduced polar surface area predict improved passive membrane permeability, which is critical for intracellular target engagement in cell-based kinase assays.
